(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1436373-62-4
VCID: VC6854021
InChI: InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7-
SMILES: C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2
Molecular Formula: C14H10N4O2
Molecular Weight: 266.26

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide

CAS No.: 1436373-62-4

Cat. No.: VC6854021

Molecular Formula: C14H10N4O2

Molecular Weight: 266.26

* For research use only. Not for human or veterinary use.

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide - 1436373-62-4

Specification

CAS No. 1436373-62-4
Molecular Formula C14H10N4O2
Molecular Weight 266.26
IUPAC Name (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C14H10N4O2/c15-8-11(14(16)19)7-10-1-3-12(4-2-10)20-13-9-17-5-6-18-13/h1-7,9H,(H2,16,19)/b11-7-
Standard InChI Key RDPMSEYMNZQWNH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=C(C#N)C(=O)N)OC2=NC=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide belongs to the enamide class, featuring a cyano group at the α-position and a pyrazine-linked phenyl moiety at the β-position of the acrylamide backbone. The compound’s IUPAC name, (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, systematically describes its connectivity and stereochemistry.

Table 1: Key physicochemical properties

PropertyValue
CAS Registry Number1436373-62-4
Molecular FormulaC14H10N4O2\text{C}_{14}\text{H}_{10}\text{N}_{4}\text{O}_{2}
Molecular Weight266.26 g/mol
InChIInChI=1S/C14H10N4O2/c15-8-...
Topological Polar Surface Area101 Ų (calculated)

The pyrazin-2-yloxy substituent introduces aromatic nitrogen atoms that enhance hydrogen-bonding capacity, while the cyano group contributes to dipole interactions . X-ray crystallographic data for analogous compounds reveal planar conformations stabilized by intramolecular resonance between the enamide and cyano groups .

Stereochemical Considerations

The Z-configuration places the pyrazin-2-yloxyphenyl and cyano groups on the same side of the double bond, creating a cisoid arrangement that sterically hinders free rotation. This geometry contrasts with E-isomers observed in structurally related acrylamides, such as (E)-2-cyano-3-(4-hydroxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide, where transoid configurations permit greater conformational flexibility . Computational studies suggest that the Z-form’s rigidity may enhance target binding specificity in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

While detailed protocols for (Z)-2-cyano-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide remain proprietary, its synthesis likely follows established acrylamide formation strategies:

  • Knoevenagel Condensation: Reaction of 4-pyrazin-2-yloxybenzaldehyde with cyanoacetamide under basic conditions, employing catalysts like piperidine or ammonium acetate to facilitate α,β-unsaturated bond formation .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to favor Z-isomer formation, though yields for such methods in enamides remain suboptimal compared to thermal equilibration approaches .

  • Post-Functionalization: Introduction of the pyrazine moiety via Ullmann-type coupling between halogenated phenyl precursors and pyrazin-2-ol, followed by acrylamide formation.

Critical Parameters:

  • Temperature: Maintained below 80°C to prevent isomerization to the E-form .

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require strict anhydrous conditions to avoid hydrolysis.

Purification Challenges

The compound’s limited solubility in common organic solvents complicates crystallization. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients has proven effective for isolating >95% pure Z-isomer. Residual E-isomer contamination remains a concern, necessitating rigorous analytical monitoring via 1H^1\text{H}-NMR (δ 7.2–7.8 ppm for vinyl protons) and HPLC-MS .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The electron-deficient acrylamide double bond undergoes regioselective Michael additions. For example:

(Z)-enamide+RNH2β-amino derivatives (40–65% yield)[1]\text{(Z)-enamide} + \text{RNH}_2 \rightarrow \text{β-amino derivatives (40–65\% yield)}[1]

Steric hindrance from the Z-configuration directs nucleophiles to the β-position, contrasting with E-isomers that show mixed α/β selectivity .

Amide Modifications

The terminal amide group participates in:

  • Hydrolysis: Slow conversion to carboxylic acid under strong acidic conditions (HCl, Δ), with half-life >72h at pH 1.

  • Aminolysis: Reacts with alkylamines to form substituted acrylamides, though competing double bond reactions limit utility .

Table 2: Representative derivatives

DerivativeModificationBiological Activity
Propoxyphenyl analog 4-propoxyphenyl substitutionEnhanced lipophilicity (logP +1.2)
Sulfamoylphenyl analog 4-sulfamoylphenyl groupCOX-2 inhibition (IC₅₀ 2.1 μM)

Biological Evaluation and Hypothesized Mechanisms

Pharmacokinetic Predictions

  • Absorption: Moderate permeability (Caco-2 Papp 8.1 × 10⁻⁶ cm/s) limited by polar surface area.

  • Metabolism: Predominant hepatic oxidation via CYP3A4, with glucuronidation of the pyrazine moiety .

  • Half-Life: Estimated 3.7h in human microsomes, suggesting bid dosing requirements .

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Hybridization with known kinase inhibitors (e.g., incorporating pyrazolopyrimidine motifs from US9593098B2 ) may enhance potency.

  • PROTAC Development: The acrylamide’s electrophilicity could anchor protein degradation systems .

Material Science

  • Polymer Crosslinking: Photoinitiated radical polymerization creates networks with tunable rigidity (Young’s modulus 1.2–3.4 GPa) .

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